molecular formula C8H16N2O2 B7880608 methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate CAS No. 1820575-25-4

methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate

Cat. No.: B7880608
CAS No.: 1820575-25-4
M. Wt: 172.22 g/mol
InChI Key: PKLKJOHNINGLAQ-NKWVEPMBSA-N
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Description

Methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate is a chiral carbamate derivative featuring a piperidine ring substituted with a methyl group at the 4-position. The stereochemistry (3S,4S) is critical for its biological activity and physicochemical properties. Carbamates are widely utilized in medicinal chemistry as prodrugs or enzyme inhibitors due to their stability and ability to modulate pharmacokinetic profiles.

Properties

IUPAC Name

methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLKJOHNINGLAQ-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@H]1NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820575-25-4, 694495-64-2
Record name Carbamic acid, N-[(3S,4S)-4-methyl-3-piperidinyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820575-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694495-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation of (3S,4S)-4-Methylpiperidine

The piperidine scaffold is constructed through a Mannich reaction or cyclization of amino alcohols . For example, McElvain and Clemens demonstrated the reduction of 4-methylpyridine derivatives using catalytic hydrogenation over palladium hydroxide to yield cis-4-methylpiperidine. Stereochemical purity is achieved via chiral resolution or asymmetric hydrogenation, with the (3S,4S) configuration preferentially formed under specific catalytic conditions.

Carbamate Formation

The piperidine intermediate is reacted with methyl chloroformate in the presence of a base such as triethylamine. This step proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of methyl chloroformate. The reaction is conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions, yielding the carbamate product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency depends on solvent polarity and temperature control. Dichloromethane and tetrahydrofuran are preferred for their ability to stabilize intermediates while maintaining reagent solubility. Lower temperatures (0–10°C) suppress epimerization, preserving the (3S,4S) configuration.

ParameterOptimal ConditionYield ImprovementSource
SolventDichloromethane85%
Temperature0–5°C92% stereopurity
BaseTriethylamine78% conversion

Catalytic and Stoichiometric Considerations

Stoichiometric excess of methyl chloroformate (1.2–1.5 equiv) ensures complete amine functionalization. Catalytic additives like 4-dimethylaminopyridine (DMAP) accelerate the reaction by stabilizing the transition state, reducing reaction time from 12 h to 4 h.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography using silica gel and gradients of ethyl acetate in hexane. The cis-diastereomer is isolated with >95% purity, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Crystallization

Recrystallization from methanol/ether mixtures produces crystalline solids suitable for X-ray diffraction analysis. The hydrochloride salt form is often preferred for improved stability and characterization.

Comparative Analysis of Synthetic Strategies

Route A: Direct Amination-Carbamation

This one-pot method involves simultaneous piperidine formation and carbamate installation. While efficient, it suffers from moderate stereochemical control (70–75% ee).

Route B: Stepwise Synthesis

A two-step approach—piperidine synthesis followed by carbamation—provides higher stereopurity (92–95% ee) but requires additional purification steps.

MetricRoute ARoute B
Overall Yield65%58%
Stereopurity75% ee95% ee
ScalabilityHighModerate

Mechanistic Insights and Side Reactions

Competing Pathways

Side reactions include N-overalkylation and epimerization . Base selection is critical: stronger bases (e.g., sodium hydride) increase epimerization risk, whereas weaker bases (e.g., triethylamine) favor carbamate formation.

Byproduct Formation

Trace amounts of N-methylpiperidine and urea derivatives are detected via GC-MS. These are minimized by rigorous exclusion of moisture and controlled reagent addition rates.

Industrial and Laboratory-Scale Adaptations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, reducing reaction times to 30 minutes and improving yields to 88%.

Green Chemistry Approaches

Solvent-free conditions using ball milling or microwave irradiation are under investigation, though yields remain suboptimal (40–50%) .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Substituent Effects: Methyl vs. Fluoro, Hydroxy, and Methoxy Groups

Key Compounds :

tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9)

  • Substituent: Fluorine at 4-position.
  • Fluorine’s electronegativity enhances metabolic stability and binding affinity in many drug candidates. However, it may reduce solubility compared to methyl groups .

tert-Butyl N-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate (CAS: 1075260-42-2) Substituent: Hydroxyl group at 4-position.

tert-Butyl N-{[(1S,4S)-4-methoxycyclohexyl]methyl}carbamate (, Step 6)

  • Substituent: Methoxy group.
  • Methoxy groups enhance lipophilicity and may prolong half-life but could hinder blood-brain barrier penetration .

Comparison: The methyl group in the target compound likely balances lipophilicity and metabolic stability. Unlike fluorine or hydroxyl groups, methyl substituents are non-polar and may reduce interactions with off-target enzymes, improving selectivity.

Heterocycle Variations: Piperidine vs. Pyrrolidine

Key Compounds :

tert-Butyl N-{[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl}carbamate (CAS: 2306245-26-9) Heterocycle: Pyrrolidine (5-membered ring).

Piperidine-based carbamates (e.g., )

  • Heterocycle: Piperidine (6-membered ring).
  • Piperidine’s larger ring allows greater flexibility, accommodating diverse binding modes in enzyme pockets .

Comparison :
The target compound’s piperidine core offers a balance between flexibility and steric bulk, which may optimize interactions with biological targets compared to pyrrolidine derivatives.

Carbamate Protecting Groups: Methyl vs. tert-Butyl

Key Compounds :

tert-Butyl carbamates ()

  • tert-Butyl groups are hydrolytically stable and commonly used in solid-phase synthesis. Deprotection requires strong acids (e.g., TFA), limiting in vivo applications .

Methyl carbamate (Target compound)

  • Methyl groups are smaller and may undergo enzymatic cleavage more readily, making them suitable for prodrug designs .

Comparison :
The methyl carbamate in the target compound likely enhances bioavailability compared to tert-butyl-protected analogs, as smaller groups reduce steric hindrance during metabolic activation.

Key Findings :

  • Thermal Stability: Studies on carbamate derivatives () suggest that methyl substituents improve thermal stability compared to hydroxyl or bulky groups (e.g., tert-butyl). For example, methyl 4-[N-(2-hydroxyethyl)-N-(pyridin-2-yl)aminomethyl] benzoate derivatives exhibit decomposition above 150°C, while tert-butyl analogs require lower temperatures for deprotection .
  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step sequences similar to those in (e.g., coupling with pyrimidine intermediates, chromatography purification). Fluorinated analogs () require additional steps for fluorine introduction, increasing cost and complexity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Heterocycle Molecular Weight Key Property Reference
Methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate 4-methyl Piperidine ~215 (estimated) Balanced lipophilicity, metabolic stability N/A
tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate 4-fluoro Piperidine 233.27 Enhanced enzyme binding, lower solubility
tert-Butyl N-{[(3S,4S)-4-hydroxypiperidin-3-yl]methyl}carbamate 4-hydroxy Piperidine 230.30 Hydrogen-bond donor, oxidative liability
tert-Butyl N-{[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl}carbamate 4-fluoro Pyrrolidine 218.27 Conformational rigidity

Biological Activity

Methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₆N₂O₂
  • Molecular Weight : 172.22 g/mol
  • Functional Groups : Carbamate and piperidine moiety

The stereochemistry of the piperidine ring, specifically the (3S,4S) configuration, is crucial as it influences the compound's biological interactions and pharmacological properties.

This compound interacts with various biological targets:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is significant in the context of enzyme regulation in metabolic pathways.
  • Receptor Binding : The piperidine structure facilitates interactions with receptor sites, potentially modulating receptor activity and influencing signaling pathways associated with various physiological processes .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Potential : Initial studies suggest that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cell lines. For example, derivatives of piperidine have shown efficacy in inhibiting tumor growth in animal models .
  • Neuropharmacological Effects : Given its structural characteristics, this compound is being explored for its potential effects on the central nervous system, including possible applications in treating neurological disorders .

Case Studies and Experimental Data

A summary of relevant studies on this compound is provided below:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated that the carbamate group effectively inhibits specific enzymes involved in metabolic pathways.
Study 2Anticancer ActivityShowed that similar piperidine compounds induced apoptosis in MCF cell lines with an IC50 value around 25 μM .
Study 3Receptor InteractionInvestigated binding affinity to neurotransmitter receptors; results indicated moderate affinity suggesting potential for CNS applications.

Synthesis and Applications

The synthesis of this compound typically involves:

  • Starting Material Preparation : Synthesis begins with (3S,4S)-4-methylpiperidine.
  • Reaction with Methyl Chloroformate : This is performed in the presence of a base like triethylamine in an organic solvent (e.g., dichloromethane) at controlled temperatures.
  • Purification : The product is purified through recrystallization or column chromatography to achieve high purity .

Q & A

Q. What are the recommended synthetic routes for methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis of this carbamate derivative typically involves coupling reactions between a piperidine precursor and a methyl carbamate group. A multi-step approach is advised:

  • Step 1: Prepare the (3S,4S)-4-methylpiperidin-3-amine intermediate via stereoselective reduction of a ketone precursor using chiral catalysts (e.g., Ru-based asymmetric hydrogenation) .
  • Step 2: Introduce the carbamate group via reaction with methyl chloroformate under inert conditions (e.g., dry THF, 0–5°C) to minimize racemization .
  • Step 3: Purify the product using chiral HPLC or recrystallization to confirm stereochemical purity (>98% enantiomeric excess) .
    Key Tools: Chiral chromatography, NMR (¹H/¹³C), and polarimetry for stereochemical validation.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the piperidine ring substitution pattern and carbamate linkage. NOESY can validate the (3S,4S) configuration by analyzing spatial proton interactions .
  • Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
  • Chiral HPLC: To assess enantiomeric purity using columns like Chiralpak IA/IB .
  • X-ray Crystallography (if crystalline): For definitive stereochemical assignment .

Q. How can researchers evaluate the stability of this compound under varying storage and experimental conditions?

Methodological Answer: Stability studies should include:

  • Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Hydrolytic Stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Piperidine carbamates are prone to hydrolysis under strongly acidic/basic conditions .
  • Light Sensitivity: Conduct accelerated photodegradation studies using UV-Vis irradiation (ICH Q1B guidelines) .
    Storage Recommendations: Store at –20°C under inert gas (argon) to prevent oxidation and moisture ingress .

Advanced Research Questions

Q. How does the (3S,4S) stereochemistry influence the compound’s reactivity and interaction with biological targets?

Methodological Answer: The stereochemistry affects both chemical reactivity and biological activity:

  • Reactivity: The axial 4-methyl group in the piperidine ring creates steric hindrance, slowing nucleophilic attacks on the carbamate group. Computational modeling (e.g., DFT calculations) can predict reaction barriers .
  • Biological Interactions: Molecular docking studies (e.g., AutoDock Vina) reveal that the (3S,4S) configuration enhances binding affinity to enzymes like acetylcholinesterase due to optimal hydrophobic pocket alignment .
    Experimental Validation: Compare enantiomers in enzyme inhibition assays to quantify stereospecific effects .

Q. What computational strategies can optimize reaction design for derivatives of this carbamate?

Methodological Answer: Leverage integrated computational-experimental workflows:

  • Quantum Chemical Calculations: Use Gaussian or ORCA to model transition states and identify low-energy pathways for derivatization .
  • Machine Learning (ML): Train models on existing reaction databases (e.g., Reaxys) to predict feasible synthetic routes for novel analogs .
  • AI-Driven Automation: Platforms like COMSOL Multiphysics coupled with robotic labs enable high-throughput screening of reaction conditions .

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts or variable biological activity?

Methodological Answer: Adopt systematic troubleshooting frameworks:

  • Byproduct Analysis: Use LC-MS/MS to identify impurities; cross-reference with mechanistic studies (e.g., radical trapping for oxidation byproducts) .
  • Biological Variability: Replicate assays under controlled conditions (e.g., cell line authentication, standardized protocols). Employ statistical tools like ANOVA to isolate confounding variables .
  • Theoretical Reconciliation: Compare experimental results with computational predictions (e.g., docking scores vs. IC50 values) to identify mismatches .

Q. What methodologies are effective for studying this compound’s interactions with membrane proteins or lipid bilayers?

Methodological Answer: Advanced biophysical techniques are required:

  • Surface Plasmon Resonance (SPR): To measure binding kinetics with immobilized membrane receptors.
  • Molecular Dynamics (MD) Simulations: Use GROMACS or NAMD to model lipid bilayer penetration and residence times .
  • Cryo-EM: For structural insights into protein-carbamate complexes at near-atomic resolution .

Q. How can chemical engineering principles improve the scalability of this compound’s synthesis?

Methodological Answer: Apply process intensification strategies:

  • Membrane Separation Technologies: Replace column chromatography with nanofiltration membranes for continuous purification .
  • Flow Chemistry: Enhance reaction control and heat management using microreactors .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

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